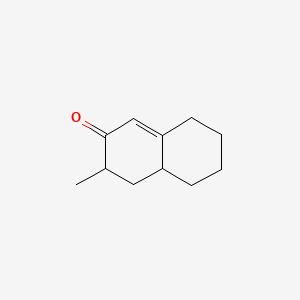

2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-3-methyl-

Description

2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-3-methyl- (CAS: 703-02-6; molecular formula: C₁₁H₁₄O) is a bicyclic monoterpenoid ketone with a partially hydrogenated naphthalenone backbone. It is characterized by a methyl group at position 3 and a hexahydro ring system (4,4a,5,6,7,8-hexahydro) . Synthetic routes for its derivatives have been developed, such as the stereoselective synthesis of 4a-methyl variants via aldol reactions and decarboethoxylation .

Properties

CAS No. |

30297-14-4 |

|---|---|

Molecular Formula |

C11H16O |

Molecular Weight |

164.24 g/mol |

IUPAC Name |

3-methyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one |

InChI |

InChI=1S/C11H16O/c1-8-6-9-4-2-3-5-10(9)7-11(8)12/h7-9H,2-6H2,1H3 |

InChI Key |

XOJADZURPUVMRO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2CCCCC2=CC1=O |

Origin of Product |

United States |

Preparation Methods

Hydrogenation of 3-Methylnaphthalene

One of the primary synthetic routes to 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-3-methyl- involves the catalytic hydrogenation of 3-methylnaphthalene, followed by oxidation to introduce the ketone functionality at the 2-position.

- Procedure : 3-Methylnaphthalene is subjected to hydrogenation using palladium on carbon (Pd/C) as a catalyst.

- Conditions : Hydrogen pressure ranges from 50 to 100 psi, with temperatures maintained between 100°C and 150°C.

- Outcome : Partial hydrogenation yields the hexahydro derivative, preserving the methyl group at the 3-position.

- Subsequent Oxidation : The resulting intermediate is oxidized to the ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.

This method is scalable and adaptable for industrial production, often implemented in continuous flow reactors with fixed-bed catalysts to optimize yield and selectivity.

Stereoselective Synthesis via Enantiopure Intermediates

A notable stereoselective synthetic approach was reported by Cuesta et al. (1999), which provides access to enantiomerically pure derivatives of hexahydro-4a,5-dimethyl-2(3H)-naphthalenone, closely related structurally to the 3-methyl derivative.

- Starting Material : (R)-3-Methylcyclohexanone.

- Key Intermediate : Preparation of Piers enol lactone in its enantiopure form.

- Synthetic Steps :

- Formylation at C-6 of the cyclohexanone ring under thermodynamic control.

- Treatment with N-methylaniline to form an α-N-methylanilinomethylene derivative.

- Use of lithium diisopropylamide (LDA) and methyl iodide to methylate at the 3-position with diastereoselectivity.

- Intramolecular aldol condensation to form the bicyclic enone framework.

- Stereochemical Outcome : The method allows control over stereochemistry, yielding the (4aS,5R)-enantiomer with high diastereoselectivity and enantiomeric purity.

This approach, although more complex, is valuable for synthesizing chiral analogs for biological and pharmaceutical studies.

Organometallic Addition to Enol Lactone Intermediates

Another synthetic strategy involves the use of organometallic reagents such as lithium dimethylcuprate to add methyl groups selectively to enol lactone intermediates of the hexahydronaphthalenone framework.

- Example : Lithium dimethylcuprate solutions cooled to −78°C (acetone–dry ice bath) are reacted with lactone intermediates to introduce methyl groups at specific positions.

- Advantages : This method provides regio- and stereoselective control, yielding cis- or trans-isomers depending on reaction conditions.

- Reference : Organic Syntheses protocols detail this approach for related hexahydro-naphthalenone derivatives, emphasizing careful temperature control and reagent stoichiometry.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4,4a,5,6,7,8-Hexahydro-3-methylnaphthalene-2(3H)-one undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine (Br2) or chlorine (Cl2).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol, LiAlH4 in ether.

Substitution: Br2 in carbon tetrachloride (CCl4), Cl2 in the presence of a catalyst like iron (Fe).

Major Products Formed

Oxidation: Formation of 3-methyl-2-naphthoic acid.

Reduction: Formation of 3-methyl-2-naphthalenol.

Substitution: Formation of 3-bromo-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that derivatives of naphthalenone compounds exhibit anticancer properties. Studies have shown that certain naphthalenones can inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular signaling pathways. For instance, a study highlighted the synthesis of various naphthalenone derivatives and their evaluation against different cancer cell lines .

Anti-inflammatory Properties : Naphthalenones have been investigated for their anti-inflammatory effects. Compounds similar to 2(3H)-Naphthalenone have shown promise in reducing inflammation in preclinical models. This property is particularly relevant for developing treatments for chronic inflammatory diseases .

Cosmetics

Skin Care Formulations : The compound has been explored in cosmetic formulations due to its moisturizing and skin-conditioning properties. It can enhance the stability and efficacy of topical products. A study demonstrated that incorporating naphthalenone derivatives in emulsions improved skin hydration and overall sensory experience .

Materials Science

Polymer Chemistry : In materials science, naphthalenones are being studied for their role as building blocks in polymer synthesis. Their unique structural properties allow for the development of novel polymers with enhanced mechanical and thermal properties. Research indicates that incorporating these compounds into polymer matrices can improve their resilience and durability .

Case Studies

Mechanism of Action

The mechanism of action of 4,4a,5,6,7,8-Hexahydro-3-methylnaphthalene-2(3H)-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The compound’s hydrophobic nature allows it to interact with lipid membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their substituents, and biological relevance:

Key Differences and Functional Implications

Substituent Position and Bioactivity :

- The 3-methyl group in the target compound enhances metabolic stability compared to the 1-methyl isomer , which lacks significant bioactivity.

- The 7-isopropenyl and 6-(1-methylethenyl) groups in analogues increase lipophilicity, correlating with antiproliferative effects in Cyperus and Ligularia extracts .

Ring Saturation :

- Fully hexahydro systems (e.g., target compound) improve solubility and reduce cytotoxicity compared to tetrahydro variants, which exhibit higher reactivity and oxidative stress induction .

Hydroxy Derivatives: Hydroxylation at position 5 (e.g., 5-hydroxy-4a-methyl) introduces hydrogen-bonding capacity, making it a precursor for glycosylated natural products like α-carissanol .

Pharmacokinetic and Toxicological Profiles

- Analogues with Higher Lipophilicity: Compounds like 7-isopropenyl-1,4a-dimethyl-naphthalenone (LogP ~3.5) may face challenges in oral bioavailability due to poor aqueous solubility .

Biological Activity

2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-3-methyl- (CAS No. 1196-55-0) is a bicyclic compound with a molecular formula of C10H14O and a molecular weight of approximately 150.22 g/mol. This compound has attracted attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

The structural characteristics of 2(3H)-Naphthalenone include:

- Molecular Formula : C10H14O

- Molecular Weight : 150.2176 g/mol

- IUPAC Name : 4,4a,5,6,7,8-hexahydro-3-methyl-2(3H)-naphthalenone

- InChIKey : FOCKPZOFYCTNIA-UHFFFAOYSA-N

Anticancer Properties

Recent studies have explored the anticancer properties of various naphthalenone derivatives. For instance, a study highlighted the anticancer activity of methanolic extracts containing naphthalenones against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. The results indicated that certain fractions exhibited significant inhibition rates at varying concentrations:

| Sample | Concentration (μg/mL) | Inhibition (%) |

|---|---|---|

| TCH | 31.25 | 33.29 |

| TCH | 250 | 93.85 |

| TCEA | 31.25 | 18.93 |

| TCEA | 250 | 95.66 |

| TCM | 125 | 28.35 |

| TCM | 250 | 97.62 |

These findings suggest that naphthalenone derivatives may possess promising anticancer properties that warrant further investigation .

Antioxidant Activity

The antioxidant activity of naphthalenones has been assessed through various assays. For example, the DPPH radical scavenging assay demonstrated that certain extracts containing these compounds could effectively inhibit oxidative stress markers. The IC50 values obtained were indicative of their potential as natural antioxidants:

| Extract Type | IC50 (μg/mL) |

|---|---|

| Methanolic Extract | 165.5 |

| Ethyl Acetate | 120.0 |

This suggests that naphthalenones can contribute to cellular protection against oxidative damage .

Antimicrobial Activity

The antimicrobial properties of naphthalenones have also been explored. Research indicates that these compounds exhibit varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) provide insight into their effectiveness:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

These results highlight the potential application of naphthalenones in developing new antimicrobial agents .

Case Studies and Research Findings

- Study on Anticancer Activity : A comprehensive study evaluated the cytotoxic effects of naphthalenone derivatives on cancer cell lines and reported significant inhibition rates at higher concentrations.

- Antioxidant Potential : Research focused on the extraction methods for isolating bioactive compounds from plant sources showed that naphthalenones could significantly reduce oxidative stress in vitro.

- Antimicrobial Efficacy : Another study assessed the antibacterial properties of naphthalenone derivatives against various bacterial strains, demonstrating their potential as effective antimicrobial agents.

Q & A

Q. What synthetic methodologies are established for producing 4,4a,5,6,7,8-hexahydronaphthalenone derivatives?

- Methodological Answer : The compound and its analogs can be synthesized via conjugate addition-annelation reactions. For example, 3-trimethylsilyl-3-buten-2-one acts as a Michael acceptor to form cis-4,4a,5,6,7,8-hexahydro-4a,5-dimethyl-2(3H)-naphthalenone . Older protocols involve cyclization of 3,4,8,8a-tetrahydro-8a-methyl-1,6(2H,7H)-naphthalenedione under acidic conditions to yield hydroxylated derivatives . Modern approaches include asymmetric Michael additions using chiral enamines for stereoselective synthesis .

Q. How can spectroscopic techniques (e.g., GC-MS, NMR) elucidate the structure of hexahydronaphthalenone derivatives?

- Methodological Answer :

- GC-MS : Retention indices (e.g., AI: 1926, KI: 1927) and fragmentation patterns (e.g., m/z 164 base peak) help identify derivatives like 4a-methyl isomers. For example, 2(3H)-naphthalenone derivatives show characteristic carbonyl (C=O) ion peaks at m/z 122 and 136 .

- NMR : Key signals include δ 1.2–1.5 ppm (methyl groups) and δ 2.1–2.5 ppm (ketone protons). Stereochemical assignments rely on coupling constants (e.g., J = 10–12 Hz for trans-decalin systems) .

Q. What computational tools predict physicochemical and pharmacokinetic properties of hexahydronaphthalenones?

- Methodological Answer :

- Lipinski’s Rule : Assess drug-likeness (e.g., molecular weight <500, logP <5). Derivatives like 4a-methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone comply with these criteria .

- Joback/Crippen Methods : Predict boiling points (e.g., Tboil ≈ 428 K) and vapor pressure using group contribution models .

- ADMET Prediction : Tools like SwissADME evaluate toxicity and bioavailability. For instance, methyl substitutions reduce hepatotoxicity risks .

Advanced Research Questions

Q. How are diastereoselective syntheses of stereoisomers achieved for hexahydronaphthalenones?

- Methodological Answer : Asymmetric catalysis is critical. A chiral secondary enamine derived from (S)-(-)-1-phenylethylamine reacts with 1-buten-3-one to yield (4aS,5R)-4,4a,5,6,7,8-hexahydro-4a,5-dimethyl-2(3H)-naphthalenone with >90% diastereomeric excess. Stereocontrol is achieved via chair-like transition states .

Q. What microbial transformations modify hexahydronaphthalenones for enhanced bioactivity?

- Methodological Answer : Rhizopus arrhizus (ATCC 11145) hydroxylates 4a-methyl derivatives at C-8a and C-8β positions under aerobic conditions. The process involves cytochrome P450 enzymes and requires pH 6.5–7.0 and 28°C for optimal yield . Hydroxylated products show improved antioxidant and anti-inflammatory activity .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Methodological Answer :

- Functional Group Modifications : Introducing hydroxyl groups (e.g., at C-3 or C-7) enhances antibacterial activity against Pseudomonas aeruginosa (MIC: 12.8 µg/mL) .

- Stereochemistry : (R)-(-)-4a-methyl isomers exhibit 3-fold higher antimicrobial potency than (S)-(+)-forms due to better membrane penetration .

- In Silico Docking : AutoDock Vina screens derivatives against bacterial targets (e.g., LasR in P. aeruginosa), prioritizing compounds with ΔG < -8 kcal/mol .

Q. How should researchers resolve contradictions between in vitro and in silico bioactivity data?

- Methodological Answer :

- Experimental Validation : Re-test compounds with conflicting data under standardized conditions (e.g., Mueller-Hinton agar, 37°C, 24h incubation) .

- Data Normalization : Adjust for solvent effects (e.g., DMSO inhibition artifacts) and use positive controls (e.g., ciprofloxacin for antibacterial assays) .

- Machine Learning : Train QSAR models on high-confidence datasets to reconcile discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.